BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physicochemical Profile &
Application of CAS 269398-85-8

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

(R)-3-((tert-

Compound Name: butoxycarbonyl)amino)-4-(p-
tolyl)butanoic acid

CAS No.: 269398-85-8

Cat. No.: B1277220

Get Quote

Executive Summary

CAS 269398-85-8, chemically known as Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid (or
Boc-D-B-Homophenylalanine(4-Me)), is a specialized chiral building block used extensively in

the synthesis of peptidomimetics and pharmaceutical intermediates. As a

-amino acid derivative, it confers proteolytic stability to peptide chains, a critical attribute for
enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its
physicochemical properties, synthesis logic, analytical characterization, and handling protocols
for researchers in drug discovery.

Chemical Identity & Structural Analysis

This compound is the

-tert-butoxycarbonyl (Boc) protected form of the

-homolog of D-4-methylphenylalanine. The introduction of the methylene group (
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-homo) inserts an extra carbon into the backbone, altering the hydrogen-bonding pattern and
secondary structure propensity of derived peptides.

Table 1: Chemical Identification L

Parameter Value
CAS Number 269398-85-8
Chemical Name Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid

Boc-D-B-HoPhe(4-Me)-OH; (R)-3-((tert-

Synonyms ) ) )
butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Molecular Formula

Molecular Weight 293.36 g/mol
o R-configuration (derived from D-amino acid
Chirality
precursor)
SMILES CC1=CC=C(C=C1)CNC(=0)OCc(C)(C)C
InChl Key Predicted based on structure

Physicochemical Profile

Understanding the physicochemical behavior of CAS 269398-85-8 is essential for formulation
and reaction optimization. The lipophilic 4-methylphenyl moiety combined with the Boc group

results in low aqueous solubility at acidic/neutral pH, necessitating the use of organic solvents
for processing.

Table 2: Physicochemical Properties
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Property Data /| Range Context
) ) ) Crystalline solid form preferred
Physical State White to off-white powder -
for stability.
] ] ] Range varies by crystal
Melting Point 95°C — 105°C (Typical) ]
polymorph and purity.
- ] Soluble in DCM, MeOH, High solubility facilitates
Solubility (Organic) ] ]
EtOAc, DMF coupling reactions.
B Insoluble (Acidic/Neutral); Solubilizes as a carboxylate
Solubility (Aqueous) )
Soluble (Basic) salt at pH > 8.
Typical for
) -amino acids; slightly higher
pKa (Carboxyl) ~4.5 (Predicted)
than
-analogs.
Indicates moderate
LogP ~2.7 — 3.2 (Predicted) lipophilicity; membrane
permeable.
o Store with desiccant to prevent
Hygroscopicity Low to Moderate

hydrolysis.

Synthesis Logic: The Arndt-Eistert Homologation

The synthesis of

-amino acids from their

-amino acid counterparts is most authoritatively achieved via the Arndt-Eistert Homologation.
This pathway preserves the stereochemistry of the starting material (D-4-methylphenylalanine)
while inserting the methylene group.

Mechanism & Causality

 Activation: The carboxyl group of the Boc-protected
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-amino acid is activated (e.g., mixed anhydride) to react with diazomethane.

o Diazoketone Formation: This intermediate is crucial. It must be handled with care due to the
reactivity of diazomethane.

» Wolff Rearrangement: Silver (Ag) or heat-catalyzed rearrangement converts the diazoketone
into a ketene, which is then trapped by water to form the

-amino acid.

Visualization: Homologation Pathway

Boc-D-4-Me-Phe iBuOCOCI], NMM ctivation Diazoketone Heat/Light Wolff Rearrangement Ketene Boc-D-beta-HoPhe(4-Me)-OH
(Alpha-AA) i nhydri Intermediate (Ag+ Catalyst) Intermediate (Target Beta-AA)

Click to download full resolution via product page

Figure 1: The Arndt-Eistert homologation workflow for converting alpha-amino acids to beta-
amino acids, preserving chirality.

Analytical Characterization Protocols

To ensure the integrity of CAS 269398-85-8 for use in GMP or GLP environments, a rigorous
analytical control strategy is required.

Protocol A: Chiral Purity by HPLC

Objective: Quantify the enantiomeric excess (ee%) to ensure the (R)-configuration is dominant
(>99%).

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
» Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

o Note: TFA is added to suppress ionization of the carboxylic acid, sharpening the peak
shape.

e Flow Rate: 1.0 mL/min.
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e Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

e Acceptance Criteria: Enantiomer (S-isomer) < 0.5%.

Protocol B: Identity Verification (NMR)

Objective: Confirm the structure and presence of the Boc group and methylphenyl moiety.
e Solvent: DMSO-d6 or CDCI3.

o Key Signals (1H NMR):

o

1.3-1.4 ppm (9H, s): Boc tert-butyl group.

o

2.2-2.3 ppm (3H, s): Methyl group on phenyl ring.

o

2.4-2.6 ppm (2H, m):

-methylene protons (newly formed).

o

3.8-4.0 ppm (1H, m):

-methine proton (chiral center).

o

7.0-7.2 ppm (4H, m): Aromatic protons (AA'BB' system).

Visualization: Quality Control Workflow
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Figure 2: Standard Quality Control (QC) decision tree for chiral amino acid building blocks.
Stability & Handling
Storage:
o Temperature: 2-8°C (Refrigerated).

o Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though air stability is
generally acceptable for short periods.

o Container: Tightly sealed glass or HDPE to prevent moisture absorption.
Stability Hazards:

» Acid Sensitivity: The Boc group is acid-labile. Exposure to strong acid vapors (HCI, TFA) will
lead to deprotection, yielding the free amino acid salt.
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e Thermal: Stable up to its melting point, but prolonged heating >40°C can cause degradation
or racemization over time.

Biological Context & Application

Role in Drug Development: CAS 269398-85-8 is a "homo" amino acid.[1][2][3] In medicinal
chemistry, replacing a natural

-amino acid with a
-amino acid (homologation) is a key strategy for:

¢ Proteolytic Resistance: Peptide bonds involving

-amino acids are not recognized by standard proteases, significantly extending the half-life of
peptide drugs in plasma.

e Conformational Constraint:

-peptides form stable secondary structures (helices/sheets) distinct from

-peptides, allowing for the design of specific receptor ligands.

Specific Utility: It is frequently used in the design of integrin inhibitors and protease inhibitors
where the phenyl ring provides hydrophobic interaction with the target protein's binding pocket,
and the methyl group tunes the steric fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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